molecular formula C18H22N4OS B2552518 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide CAS No. 1286711-05-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Cat. No. B2552518
CAS RN: 1286711-05-4
M. Wt: 342.46
InChI Key: PFMTXONPWZIJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, is a derivative of thiazolecarboxylic acid. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it may have been synthesized from a thiazolecarboxylic acid derivative, possibly involving steps such as acylation, methylation, and amidation.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves the acylation of starting compounds such as ethyl esters or anilides of thiazolecarboxylic acids. For instance, the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid leads to 2-acetyl(arylsulfonyl)amino derivatives . These intermediates can then undergo further chemical transformations, such as methylation and deacetylation, to yield various substituted thiazole derivatives. Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize the compound.

Molecular Structure Analysis

The molecular structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide would include several functional groups attached to the thiazole ring, such as an amino group substituted with a 6-methylpyridin-2-yl moiety and a carboxamide group. The presence of a cyclohexenyl group suggests additional synthetic steps involving the formation of a carbon-carbon double bond. The molecular structure analysis would focus on the arrangement of these groups and their electronic and steric effects on the thiazole core.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including alkylation and acetylation. For example, the alkylation of 2-ethylamino derivatives can occur at both exo and endo nitrogen atoms of the amidine group, while acetylation typically occurs at the exocyclic nitrogen atom . These reactions are crucial for modifying the biological activity of the compounds. The compound may also participate in similar reactions, which could be used to further modify its structure and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their substituents. The provided papers do not detail the properties of the specific compound , but in general, properties such as solubility, melting point, and stability can be predicted based on the functional groups present. For instance, the presence of a carboxamide group could enhance hydrogen bonding, potentially affecting the compound's solubility in water. The lipophilicity of the compound would be influenced by the cyclohexenyl and methylpyridinyl groups, which could affect its ability to cross biological membranes.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research on thiazolo[5,4-d]pyrimidines and related compounds has demonstrated their potential molluscicidal properties and activity against the intermediate host of schistosomiasis, B. alexandrina snails, highlighting their relevance in addressing parasitic diseases (El-bayouki & Basyouni, 1988).
  • Studies on thiazole and pyrimidine derivatives have been conducted for their antimicrobial and anticancer activities, showing that these compounds possess significant biological properties. For example, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating their potential in therapeutic applications (Rahmouni et al., 2016).

Chemical Synthesis Techniques

  • Advanced synthesis techniques for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives and their reactions have been explored, demonstrating the versatility of thiazole-based compounds in chemical synthesis (Mohamed, 2014; 2021).

Anticonvulsant Properties

  • The crystal structures and hydrogen bonding in anticonvulsant enaminones, including derivatives similar in structure to the specified compound, have been determined, suggesting potential applications in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Antibiotic and Antibacterial Drugs

  • The synthesis of thiophene-2-carboxamide and its derivatives has been investigated for their potential as antibiotics and antibacterial drugs, indicating the broad applicability of such compounds in medicinal chemistry (Ahmed, 2007).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13-6-5-9-16(20-13)22-18-21-15(12-24-18)17(23)19-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMTXONPWZIJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.